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Compound of Interest

Compound Name: 1H-indazole-3-carbonitrile

Cat. No.: B1297773 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1H-Indazole-3-carbonitrile is a pivotal heterocyclic building block in medicinal chemistry,

serving as a versatile precursor for the synthesis of a multitude of biologically active

compounds.[1] Its rigid bicyclic structure and the chemical reactivity of the nitrile group make it

an ideal scaffold for the development of targeted therapeutics. This document provides a

comprehensive overview of the applications of 1H-indazole-3-carbonitrile, including its role in

the synthesis of potent kinase inhibitors and anti-inflammatory agents, complete with detailed

experimental protocols and quantitative biological data.

Key Applications in Drug Discovery
The 1H-indazole core is a privileged structure found in numerous FDA-approved drugs.[2] The

3-carbonitrile derivative is a key intermediate for accessing various 3-substituted indazoles,

which have shown significant therapeutic potential in oncology, inflammation, and

neurodegenerative diseases.

Kinase Inhibition in Oncology
Derivatives of 1H-indazole-3-carbonitrile are prominent as inhibitors of various protein

kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.
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PAK1 Inhibition: P21-activated kinase 1 (PAK1) is implicated in tumor progression, migration,

and invasion. 1H-Indazole-3-carboxamide derivatives, synthesized from the corresponding

carbonitrile, have emerged as potent and selective PAK1 inhibitors.

Akt Inhibition: The serine/threonine kinase Akt is a central node in the PI3K/Akt/mTOR

signaling pathway, which is critical for cell growth and survival.[3][4] Indazole-based

compounds have been developed as potent, ATP-competitive inhibitors of Akt.

Other Kinase Targets: The versatility of the 1H-indazole scaffold allows for the targeting of a

range of other kinases, including Glycogen Synthase Kinase-3 (GSK-3), Fibroblast Growth

Factor Receptors (FGFR1 and FGFR2), and Anaplastic Lymphoma Kinase (ALK).[2][5]

Anti-inflammatory Activity
Indazole derivatives have demonstrated significant anti-inflammatory properties, primarily

through the inhibition of key inflammatory mediators.

COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade.

Indazole derivatives have been shown to inhibit COX-2, pro-inflammatory cytokines like TNF-

α and IL-1β, and free radicals, suggesting multiple mechanisms for their anti-inflammatory

effects.[6][7][8]

Data Presentation
Inhibitory Activity of 1H-Indazole-3-carboxamide
Derivatives against Protein Kinases
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Compound ID Target Kinase IC50 (nM) Reference

30l PAK1 9.8

10 PI3Kα 361 [9]

109 EGFR T790M 5.3 [2]

109 EGFR 8.3 [2]

116 ERK1/2 9.3 ± 3.2 [2]

117 ERK1/2 25.8 ± 2.3 [2]

118 ERK1/2 15.1 ± 1.5 [2]

127 (Entrectinib) ALK 12 [2]

89 Bcr-AblWT 0.014 (µM) [2]

89 Bcr-AblT315I 0.45 (µM) [2]

51d GSK-3 0.23 (µM) [5]

27a FGFR1 < 4.1 [5]

27a FGFR2 2.0 [5]

100a VEGFR-2 3.45 [5]

100a Tie2 2.13 [5]

100a EphB4 4.71 [5]

Anti-inflammatory Activity of Indazole Derivatives
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Compound Assay IC50 (µM) Reference

Indazole COX-2 Inhibition 23.42 [6]

5-Aminoindazole COX-2 Inhibition 12.32 [6]

6-Nitroindazole COX-2 Inhibition 19.22 [6]

6-Nitroindazole IL-1β Inhibition 100.75 [6]

Celecoxib (Standard) COX-2 Inhibition 5.10 [6]

Dexamethasone

(Standard)
IL-1β Inhibition 102.23 [6]

Experimental Protocols
Synthesis of 1H-Indazole-3-carbonitrile
This protocol describes a palladium-catalyzed cyanation of 3-iodo-1H-indazole.

Materials:

3-Iodo-1H-indazole

Potassium ferrocyanide (K4[Fe(CN)6]·3H2O)

Allylpalladium(II) chloride dimer

Xantphos

N,N-Dimethylacetamide (DMAc)

Water (degassed)

2-Methyltetrahydrofuran (2-MeTHF)

Argon or Nitrogen gas

Procedure:
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To a reaction vessel, add 3-iodo-1H-indazole (1.0 equiv), potassium ferrocyanide (0.5 equiv),

allylpalladium(II) chloride dimer (0.01 equiv), and Xantphos (0.02 equiv).

Add DMAc and degassed water to the vessel.

Purge the reaction mixture with argon or nitrogen for 10 minutes.

Heat the mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC

or LC-MS.

Upon completion, cool the reaction mixture to room temperature.

Add 2-MeTHF and water, and separate the organic layer.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

The crude product can be purified by column chromatography on silica gel to yield 1H-
indazole-3-carbonitrile as a solid.

Conversion of 1H-Indazole-3-carbonitrile to 1H-Indazole-
3-carboxamide
This protocol outlines the hydrolysis of the nitrile to the corresponding primary amide.

Materials:

1H-Indazole-3-carbonitrile

Potassium hydroxide (KOH)

tert-Butanol

Water

Procedure:

Dissolve 1H-indazole-3-carbonitrile (1.0 equiv) in tert-butanol.
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Add a solution of potassium hydroxide (2.0 equiv) in water.

Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 2-4 hours,

monitoring by TLC or LC-MS.

After completion, cool the mixture to room temperature and adjust the pH to ~7 with a

suitable acid (e.g., 1M HCl).

The product will precipitate out of the solution. Filter the solid, wash with water, and dry

under vacuum to obtain 1H-indazole-3-carboxamide.

In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of synthesized

compounds against a target kinase.

Reagents and Materials:

Purified recombinant kinase

Kinase-specific substrate (peptide or protein)

Adenosine triphosphate (ATP)

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

Test compounds (dissolved in DMSO)

Detection reagent (e.g., ADP-Glo™)

384-well plates

Procedure:

Add the test compound at various concentrations to the wells of a 384-well plate.

Add the purified kinase and its specific substrate to the wells.

Initiate the kinase reaction by adding ATP.
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Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

Stop the reaction and measure the kinase activity using a suitable detection reagent

according to the manufacturer's instructions.

Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the

compound concentration.
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Caption: Experimental workflow for the development of drugs from 1H-indazole-3-carbonitrile.
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Caption: Simplified PAK1 signaling pathway and its inhibition.
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Caption: The PI3K/Akt signaling pathway and its inhibition.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b1297773?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1297773?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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